molecular formula C13H17ClN2O2 B1409503 N'-(5-chloropentanoyl)-4-methylbenzohydrazide CAS No. 1823184-00-4

N'-(5-chloropentanoyl)-4-methylbenzohydrazide

Cat. No.: B1409503
CAS No.: 1823184-00-4
M. Wt: 268.74 g/mol
InChI Key: LXPDSSMFQZXKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-chloropentanoyl)-4-methylbenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 5-chloropentanoyl group attached to a 4-methylbenzohydrazide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloropentanoyl)-4-methylbenzohydrazide typically involves the reaction of 5-chloropentanoyl chloride with 4-methylbenzohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:

    Reactants: 5-chloropentanoyl chloride and 4-methylbenzohydrazide.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(5-chloropentanoyl)-4-methylbenzohydrazide may involve larger scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloropentanoyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-(5-chloropentanoyl)-4-methylbenzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(5-chloropentanoyl)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The 5-chloropentanoyl group can interact with active sites of enzymes, while the 4-methylbenzohydrazide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentanoyl chloride: A precursor in the synthesis of N’-(5-chloropentanoyl)-4-methylbenzohydrazide.

    4-Methylbenzohydrazide: Another precursor used in the synthesis.

    5-Chlorovaleric acid: A related compound with similar structural features.

Uniqueness

N’-(5-chloropentanoyl)-4-methylbenzohydrazide is unique due to its combined structural features, which confer specific reactivity and potential applications that are distinct from its individual precursors or related compounds. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.

Properties

IUPAC Name

N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-5-7-11(8-6-10)13(18)16-15-12(17)4-2-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPDSSMFQZXKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5-chloropentanoyl)-4-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.